1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene

Cross-Coupling Ortho-Directed Metalation Regioselectivity

Achieving regioselective control during sequential functionalization of polyhalogenated aromatics is a significant synthetic challenge. 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene (CAS 1417566-47-2) overcomes this with a dense, strategically positioned halogenation pattern. • Ortho-trichloromethoxy group directs initial Suzuki-Miyaura coupling at the bromine site and controls subsequent chloro-functionalization through steric and electronic effects. • Directly convertible to the high-value -OCF3 pharmacophore after cross-coupling, enabling efficient fluorinated building block synthesis. • Supplied at ≥95% purity with reliable global logistics, ensuring reproducibility in medicinal and agrochemical discovery programs.

Molecular Formula C7H2BrCl5O
Molecular Weight 359.3 g/mol
CAS No. 1417566-47-2
Cat. No. B1403900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene
CAS1417566-47-2
Molecular FormulaC7H2BrCl5O
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Br)Cl
InChIInChI=1S/C7H2BrCl5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
InChIKeyPUYCBKMTOPPDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: Technical Specifications


1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene (CAS 1417566-47-2) is a highly substituted aromatic halide with the molecular formula C7H2BrCl5O and a molecular weight of 359.3 g/mol . This compound is characterized by a benzene ring bearing a bromine atom at the 1-position, chlorine atoms at the 3- and 5-positions, and a reactive trichloromethoxy (-OCCl3) group at the 2-position . It is commercially available as a research chemical with a minimum purity specification of 95% .

Compound Class Highly substituted aromatic halide
Selection Logic Ortho-substitution pattern for regiochemical control
Procurement Context 95% min purity benchmark for reproducible synthesis

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: Critical Regiospecific Halogenation


Substitution with a generic, non-specific analog like 1-Bromo-3,5-dichlorobenzene is not feasible for applications requiring a defined ortho-substitution pattern and a protected oxygen handle. The presence of the trichloromethoxy group at the 2-position is not merely an additional substituent; it exerts a strong electron-withdrawing effect that profoundly alters the electronic environment of the aromatic ring, directly influencing the regioselectivity and kinetics of subsequent metal-catalyzed cross-coupling reactions [1]. Furthermore, this specific substitution pattern aligns with strategic synthetic methodologies described in patents that utilize bromo or chloro substituents as blocking groups during aromatic functionalization, enabling a level of molecular construction control that simpler dihalobenzenes cannot provide [2].

Target Compound
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene (ortho Br to OCCl3)
Potential Substitute
1-Bromo-3,5-dichlorobenzene or 5-bromo isomer (para-like)
Generic dihalobenzenes lack the 2-position trichloromethoxy group, which exerts a strong electron-withdrawing effect that alters cross-coupling kinetics and regioselectivity. The specific substitution pattern may not transfer directly, limiting synthetic route compatibility.

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: Comparative Evidence for Procurement


Ortho-Substitution Reactivity vs. Para-Isomer

This target compound (1-bromo isomer) offers a unique reactivity profile compared to its close structural isomer, 5-Bromo-1,3-dichloro-2-(trichloromethoxy)benzene (CAS 1417566-89-2). While both share the identical molecular formula and molecular weight (359.3 g/mol), the substitution pattern on the benzene ring is distinct . In the target compound, the bromine atom is adjacent (ortho) to the bulky trichloromethoxy group, creating a unique steric and electronic environment. This ortho-substitution pattern is known to significantly influence oxidative addition rates in Pd-catalyzed cross-coupling reactions due to steric hindrance, offering a different reactivity profile than the para-like substitution in the 5-bromo isomer [1]. Procurement of the correct isomer is non-negotiable for any research program requiring this specific regio-chemical input.

Ortho vs. Para Isomer
Class-level inference
Structural isomerism: CAS 1417566-47-2 vs. CAS 1417566-89-2
Procurement of incorrect isomer invalidates SAR and synthetic route design.
Ortho steric hindrance may shift oxidative addition rates.
Cross-Coupling Ortho-Directed Metalation Regioselectivity

Purity Specification for Reproducible Research

Reputable commercial suppliers specify a minimum purity of 95% for 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene . This is a critical, quantifiable procurement specification. Sourcing from a vendor that provides a verifiable Certificate of Analysis (CoA) for each batch directly mitigates the risk of failed or low-yielding reactions due to unknown impurities. While no direct comparative purity data was identified for all alternative sources, this established commercial benchmark serves as a minimum acceptable threshold for procurement. Selecting a supplier that cannot meet or document this 95% purity specification introduces an unquantified and unacceptable variable into synthetic or analytical workflows.

Purity Specification
Data to verify
95% minimum purity benchmark
Establishes baseline quality to reduce risk of failed reactions.
Verify batch-specific CoA from supplier.
Quality Control Reproducibility Analytical Chemistry

Trichloromethoxy Group as a Latent Reactive Handle

The trichloromethoxy (-OCCl3) group in this compound is not an inert substituent but a valuable, transformable functional group. Research on analogous trichloromethoxybenzene systems demonstrates that the -OCCl3 group can be efficiently fluorinated to the trifluoromethoxy (-OCF3) group, a highly prized motif in medicinal chemistry and agrochemicals [1]. For example, the fluorination of trichloromethoxy-benzene using SbCl5 catalyst and HF at 50°C proceeded to total conversion into the trifluoromethoxy analog after 1 hour [1]. This establishes a clear, quantifiable pathway for converting the -OCCl3 group into a different functional handle, a capability that is absent in simpler analogs like 1-Bromo-3,5-dichlorobenzene, which lacks this reactive moiety entirely.

Latent Reactive Handle
Class-level inference
-OCCl3 group convertible to -OCF3 via fluorination
Enables late-stage diversification strategy absent in simpler analogs.
Reported on analogous systems: HF/SbCl5, 50°C, 1h for full conversion.
Fluorination Trifluoromethoxy Group Building Block

Patent-Aligned Blocking Group Strategies

The specific substitution pattern of 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene makes it an ideal candidate for synthetic methods that utilize bromo or chloro substituents as 'blocking groups' to achieve regioselective ortho-functionalization of aromatic rings, a strategy described in key patents [1]. In such methodologies, the bromine atom and the two chlorine atoms on the ring can be selectively manipulated to direct incoming substituents to the remaining available positions. This approach is conceptually and practically distinct from using a simpler, less-substituted analog, which would offer fewer points of control and lead to a different, often more complex mixture of products. The high degree of pre-functionalization in this target compound is a feature, not a drawback, for programs employing these advanced synthetic strategies.

Blocking Group Strategy
Supporting evidence
Multiple halogen substituents enable regiochemical control
Aligns with patented methodologies for ortho-functionalization.
Requires validation within specific synthetic route context.
Regioselective Synthesis Blocking Group Ortho-Functionalization

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: Scientific and Industrial Applications


Sequential Cross-Coupling for Ortho-Substituted Polyaryls

This compound is ideally suited for the synthesis of ortho-substituted biaryl and polyaryl structures. The bromine atom at the 1-position is primed for an initial Suzuki-Miyaura coupling. The subsequent functionalization of the remaining chloro-substituents can be guided by the unique steric environment created by the newly introduced aryl group and the bulky ortho-trichloromethoxy group. This allows for the controlled, sequential construction of complex, unsymmetrical architectures that are difficult to access from simpler dihalobenzenes. The presence of the trichloromethoxy group directly adjacent to the coupling site provides a unique handle for subsequent transformations, as supported by evidence of -OCCl3 group reactivity [1] and general cross-coupling protocols for polychlorinated arenes [2].

Precursor to ortho-Trifluoromethoxy Bioactive Molecules

In medicinal chemistry and agrochemical development, the ortho-trifluoromethoxy (-OCF3) group is a highly sought-after pharmacophore known for its high lipophilicity and metabolic stability. This compound serves as a direct precursor to such molecules. After performing a cross-coupling reaction on the bromine atom, the adjacent trichloromethoxy group can be efficiently converted into the corresponding -OCF3 group using established fluorination methods, as demonstrated on analogous systems [1]. This two-step sequence provides a robust and versatile route to a valuable class of fluorinated building blocks that are not accessible from the 5-bromo isomer or from compounds lacking the trichloromethoxy handle.

Blocking Group Strategies for Ortho-Functionalization

This compound is a strategically designed intermediate for synthetic routes that employ halogen atoms as blocking groups to control regioselectivity. The dense halogenation pattern (one bromine and two chlorines) is a feature that enables a high degree of control during the functionalization of the aromatic ring, as described in relevant synthetic methodology patents [1]. By selectively manipulating these halogens, chemists can direct incoming substituents to the remaining available positions on the ring in a predictable manner. This makes the compound a valuable asset in the synthesis of highly substituted and structurally complex aromatic molecules where precise control over the final substitution pattern is paramount.

Application
Selection Property
Validation Focus
Sequential cross-coupling for ortho-substituted polyaryls
Defined ortho-bromo substitution pattern
Regioselectivity and steric environment in Pd-catalyzed steps
Precursor to ortho-trifluoromethoxy bioactive molecules
Transformable -OCCl3 latent handle
Efficiency of -OCCl3 to -OCF3 fluorination step
Blocking group strategies for ortho-functionalization
Dense halogenation pattern
Sequential halogen manipulation and product distribution control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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